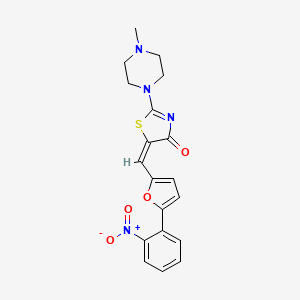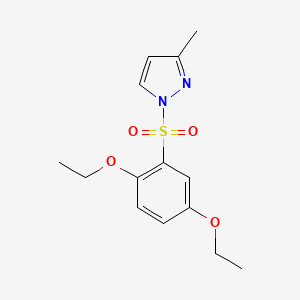![molecular formula C13H17N5O2S B2728917 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 878700-39-1](/img/structure/B2728917.png)
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the tetrazole family, which has been extensively studied for their biological activities.
Scientific Research Applications
Environmental Impact and Removal Techniques
Research has highlighted the presence and environmental impact of persistent organic pollutants, including pharmaceutical compounds, in aquatic systems. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been employed to remove such pollutants. These methods rely on strong chemical interactions and catalytic degradation to efficiently eliminate contaminants, emphasizing the importance of sustainable technology development for economic industrialization (G. Prasannamedha & P. S. Kumar, 2020).
Pharmacogenetics and Metabolic Differences
Studies on paracetamol, a widely used analgesic and antipyretic, have explored genetic differences in its metabolism, linking variability in metabolic activation to differences in susceptibility to toxicity and pain relief. These findings suggest the potential for genetic profiling to predict individual responses to medications and the need for personalized medicine approaches (Li-zi Zhao & G. Pickering, 2011).
Emerging Contaminants and Environmental Monitoring
The persistence of parabens, used as preservatives in various products, in the environment has raised concerns about their potential as weak endocrine disrupters. Despite efficient removal in wastewater treatment, they remain detectable in aquatic systems, necessitating further research into their long-term environmental impact and the development of more effective removal strategies (Camille Haman et al., 2015).
Drug Synthesis and Impurity Analysis
Innovations in the synthesis of pharmaceutical compounds, such as omeprazole, and the analysis of their impurities are crucial for ensuring drug safety and efficacy. Novel synthesis methods and the identification of impurities in proton pump inhibitors highlight the ongoing need for advancements in pharmaceutical chemistry to enhance drug development and regulatory compliance (S. Saini et al., 2019).
Enzymatic Remediation of Organic Pollutants
The use of oxidoreductive enzymes, in conjunction with redox mediators, has emerged as a promising approach for the remediation of organic pollutants in wastewater. This enzymatic method offers a potentially effective and environmentally friendly alternative to traditional treatment techniques, capable of degrading a wide range of recalcitrant compounds (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9(2)14-12(19)8-21-13-15-16-17-18(13)10-5-4-6-11(7-10)20-3/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGURXINQNTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=NN1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![2-[2-[4-[3-(2-Butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2728841.png)
![2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2728842.png)


![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
amine](/img/structure/B2728851.png)
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
